N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
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Overview
Description
The compound “N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide” is a complex organic molecule. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a fluorine atom attached to the pyrimidine ring, an azetidine ring which is a saturated four-membered ring with three carbon atoms and one nitrogen atom, and a cyclopropane ring which is a three-membered ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The presence of nitrogen in the azetidine and pyrimidine rings would likely result in these parts of the molecule being planar. The cyclopropane ring would introduce some strain into the molecule due to its small ring size .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the presence of any charges or polar groups. For example, the presence of nitrogen and fluorine atoms could potentially make the compound polar, affecting its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2S/c1-16(20(18,19)11-2-3-11)6-9-7-17(8-9)12-14-4-10(13)5-15-12/h4-5,9,11H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERRXTQBDGQRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=C(C=N2)F)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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